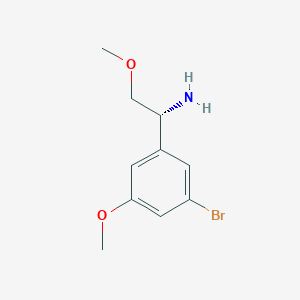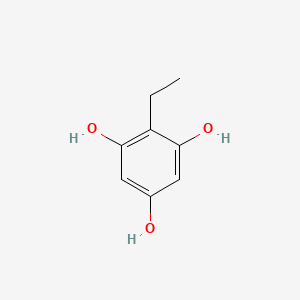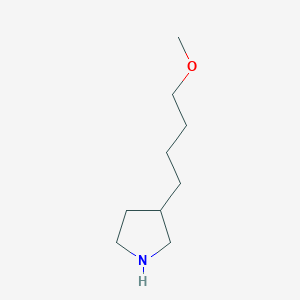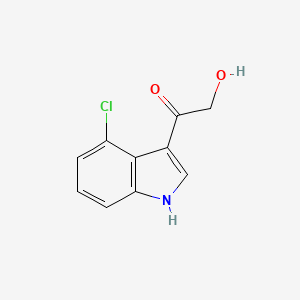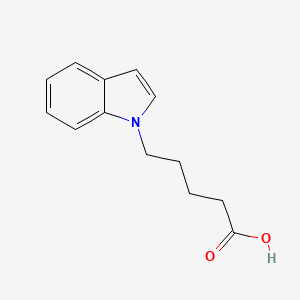
3-Amino-2-fluorophenol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-fluorophenol hydrobromide is a chemical compound with the molecular formula C6H6FNO•HBr. It is a derivative of phenol, where the hydroxyl group is substituted with an amino group and a fluorine atom. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluorophenol hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-3-nitrophenol.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Hydrobromide Formation: The resulting 3-amino-2-fluorophenol is then reacted with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The hydrobromide formation is typically carried out in large reaction vessels with controlled temperature and pressure conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-fluorophenol hydrobromide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of different amine derivatives.
Substitution: Formation of substituted phenol derivatives.
Applications De Recherche Scientifique
3-Amino-2-fluorophenol hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-2-fluorophenol hydrobromide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Protein Modification: It can modify proteins through covalent bonding, altering their structure and function.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-fluorophenol: Similar structure but lacks the hydrobromide component.
3-Amino-5-fluorophenol: Similar structure with the fluorine atom in a different position.
3-Aminophenol: Lacks the fluorine atom.
Uniqueness
3-Amino-2-fluorophenol hydrobromide is unique due to the presence of both an amino group and a fluorine atom on the phenol ring, along with the hydrobromide salt form. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various chemical and biological applications.
Propriétés
Formule moléculaire |
C6H7BrFNO |
|---|---|
Poids moléculaire |
208.03 g/mol |
Nom IUPAC |
3-amino-2-fluorophenol;hydrobromide |
InChI |
InChI=1S/C6H6FNO.BrH/c7-6-4(8)2-1-3-5(6)9;/h1-3,9H,8H2;1H |
Clé InChI |
LNYVVRNVDXDLSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)F)N.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


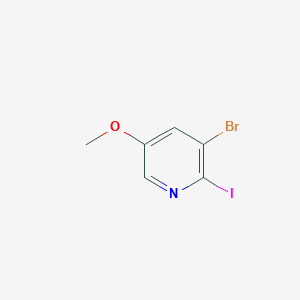
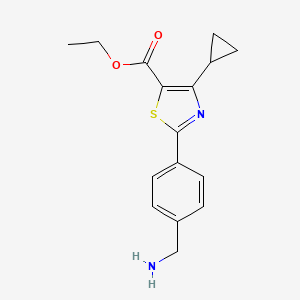
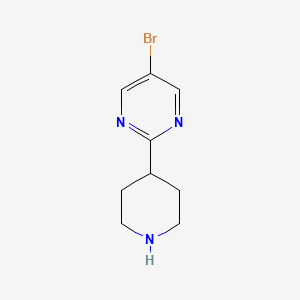
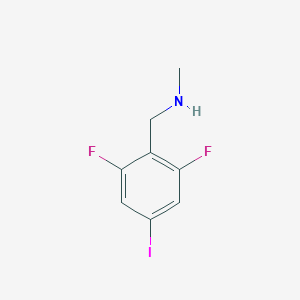
![Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15224374.png)

